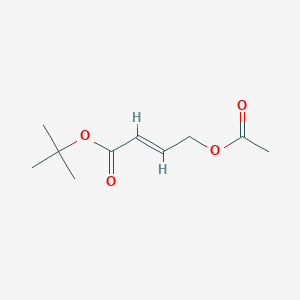

(E)-tert-butyl 4-acetoxybut-2-enoate

Description

Significance and Role of α,β-Unsaturated Esters with Functionalized Alkyl Chains in Organic Synthesis

α,β-Unsaturated esters are a pivotal class of compounds in organic synthesis, serving as precursors to a wide array of molecular architectures. organic-chemistry.orgresearchgate.net Their importance is underscored by their presence in numerous bioactive natural products. nih.gov The electrophilic nature of the β-carbon makes them excellent Michael acceptors, while the double bond can participate in a variety of cycloaddition and cross-coupling reactions.

The incorporation of a functionalized alkyl chain, such as the acetoxy group in (E)-tert-butyl 4-acetoxybut-2-enoate, further enhances their synthetic utility. This functionality can act as a leaving group in substitution reactions, enabling the introduction of diverse substituents. For instance, these compounds are valuable substrates in transition metal-catalyzed allylic alkylation reactions, allowing for the stereocontrolled formation of new carbon-carbon bonds.

Furthermore, the development of catalytic cross-metathesis reactions has provided powerful tools for the synthesis of stereodefined α,β-unsaturated esters. nih.gov These methods allow for the efficient construction of both E and Z isomers, which are crucial for the total synthesis of complex natural products and pharmaceuticals. nih.gov The ability to fine-tune the electronic and steric properties of these molecules by varying the ester group and the functionalized side chain makes them highly adaptable reagents for a broad range of chemical transformations.

Academic Trajectory and Research Landscape Surrounding this compound Analogues

The research landscape surrounding this compound and its analogues is dynamic, with a significant focus on their application in asymmetric catalysis. The sterically demanding tert-butyl group plays a crucial role in influencing the stereochemical outcome of reactions. In ruthenium-catalyzed allylations, for example, the use of a tert-butyl ester leads to a high preference for the formation of branched products over linear ones. This steric hindrance can also suppress undesirable side reactions like β-hydride elimination.

Recent research has highlighted the utility of this compound in organocatalytic asymmetric allylic alkylations. When used in conjunction with chiral catalysts, the bulky tert-butyl group helps to create a well-defined chiral environment, leading to high levels of enantioselectivity in the formation of products such as β²-amino acids.

The study of analogues of this compound is an active area of investigation. Researchers are exploring the impact of replacing the tert-butyl group with other bulky substituents or modifying the acetoxy leaving group to fine-tune reactivity and selectivity. For instance, analogues where the acetoxy group is replaced by other functionalities are being investigated to expand the scope of accessible products. The overarching goal of this research is to develop new and efficient synthetic methodologies for the construction of enantiomerically pure compounds with potential applications in medicine and materials science.

Chemical Data

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | tert-butyl 4-acetyloxybut-2-enoate |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Canonical SMILES | CC(=O)OCC=CC(=O)OC(C)(C)C |

| InChI Key | LNLNELDBRUUZHS-UHFFFAOYSA-N |

Table 2: Selectivity in Ruthenium-Catalyzed Allylation

| Allylic Pro-Nucleophile | Catalyst | Solvent | Branched:Linear Ratio | Yield (%) |

| Crotyl acetate (B1210297) | RuCl₃·xH₂O | EtOH | 5.3:1 | 78 |

| Ethyl (E)-4-acetoxybut-2-enoate | Ru₃(CO)₁₂ | EtOH | >20:1 | 92 |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-4-acetyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLNELDBRUUZHS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469481 | |

| Record name | (E)-tert-butyl 4-acetoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902154-51-2 | |

| Record name | (E)-tert-butyl 4-acetoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E Tert Butyl 4 Acetoxybut 2 Enoate and Its Stereoisomers

Conventional Synthetic Routes to (E)-tert-butyl 4-acetoxybut-2-enoate

Conventional methods for the synthesis of this compound rely on fundamental organic reactions, including esterification and functional group interconversion, as well as powerful carbon-carbon bond-forming reactions like olefin metathesis and cross-coupling.

Esterification and Functionalization Strategies for Butenoate Derivatives

The synthesis of tert-butyl esters can be achieved through the reaction of a carboxylic acid with tert-butyl alcohol. researchgate.net A plausible route to this compound could, therefore, commence with a suitably functionalized butenoic acid precursor. One such precursor is (E)-4-hydroxybut-2-enoic acid, which can be esterified with tert-butyl alcohol in the presence of a catalyst. The resulting (E)-tert-butyl 4-hydroxybut-2-enoate can then be acetylated at the hydroxyl group to yield the final product. The esterification of carboxylic acids with tert-butyl alcohol can be promoted by catalysts such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net An alternative approach for the formation of the tert-butyl ester involves the reaction of a carboxylic acid with isobutene.

Another strategy involves the nucleophilic substitution of a suitable leaving group. For instance, the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is accomplished through the nucleophilic displacement of bromine from tert-butyl bromoacetate (B1195939) by a secondary amine. mdpi.com This suggests a pathway where a 4-halobut-2-enoate could be displaced by an acetate (B1210297) nucleophile, although controlling regioselectivity might be a challenge.

Table 1: Comparison of Conventional Esterification Methods

| Method | Reagents | Catalyst/Conditions | Typical Yields | Reference |

| Acid-Catalyzed Esterification | Carboxylic acid, tert-butyl alcohol | Sulfuric acid | Moderate to good | smolecule.com |

| DMAP-Catalyzed Esterification | Carboxylic acid, tert-butyl alcohol | DMAP | 45-60% | researchgate.net |

| Reaction with Isobutene | Carboxylic acid, isobutene | Acidic catalyst | High | |

| Nucleophilic Substitution | Bromoacetate, Nucleophile | Base | ~79% (for a related system) | mdpi.com |

Olefin Metathesis and Cross-Coupling Approaches for (E)-Configuration Control

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. uwindsor.ca Specifically, cross-metathesis between two alkenes, catalyzed by ruthenium complexes like Grubbs' catalysts, can be employed to construct the backbone of this compound. organic-chemistry.orgnih.gov A feasible approach would involve the cross-metathesis of tert-butyl acrylate (B77674) with 3-acetoxyprop-1-ene. The choice of catalyst and reaction conditions is crucial for achieving high (E)-selectivity and minimizing homodimeric side products. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are also highly effective for the stereoselective synthesis of substituted alkenes. organic-chemistry.orgwikipedia.org The Heck reaction, which couples an unsaturated halide with an alkene, is known for its excellent trans-selectivity. organic-chemistry.org For the synthesis of a precursor to the target molecule, a Heck reaction between a vinyl halide and an appropriate coupling partner could be envisioned.

More directly applicable is the Suzuki coupling. An effective ligand-free Suzuki coupling protocol has been developed to react methyl (E)-4-bromobut-2-enoate with various arylboronic acids, yielding methyl 4-arylcrotonates in high yields. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by using the corresponding tert-butyl (E)-4-bromobut-2-enoate and a suitable boronic acid or boronate ester that can be subsequently converted to an acetoxy group. The use of preformed palladium(II) catalysts based on monoanionic [N,O] ligands has also been shown to be effective in Suzuki-Miyaura cross-coupling at low temperatures. mdpi.com

Table 2: Olefin Metathesis and Cross-Coupling Strategies

| Reaction | Catalyst | Key Features | Reference |

| Cross-Metathesis | Grubbs' Catalysts (Ru-based) | Tolerant to various functional groups, can provide (E)-selectivity. | uwindsor.caorganic-chemistry.orgnih.gov |

| Heck Reaction | Palladium complexes | High trans-selectivity in the formation of substituted alkenes. | organic-chemistry.orgwikipedia.org |

| Suzuki Coupling | Palladium catalysts (e.g., Pd(OAc)2, Pd2(dba)3) | Mild reaction conditions, broad substrate scope, can be ligand-free. | researchgate.netmit.edu |

Stereoselective and Enantioselective Synthesis of this compound

Achieving a high degree of stereocontrol is paramount in modern organic synthesis. For this compound, this involves controlling the geometry of the double bond and, for chiral derivatives, the stereochemistry of any stereocenters.

Chemo-, Regio-, and Stereocontrol in the Formation of α,β-Unsaturated Esters

The formation of α,β-unsaturated esters with a defined (E) or (Z) configuration is a well-studied area. Besides the cross-coupling and metathesis reactions mentioned above, which often favor the thermodynamic (E)-isomer, other classic olefination reactions can be tuned to achieve the desired stereoselectivity. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are workhorse methods for alkene synthesis. The HWE reaction, in particular, typically favors the formation of (E)-alkenes.

The stereochemical outcome of these reactions can be influenced by the choice of reagents, base, and reaction conditions. For example, in the Wittig reaction, the use of stabilized ylides generally leads to (E)-alkenes. The regioselectivity in reactions involving unsymmetrical precursors is also a critical consideration that must be addressed through the appropriate choice of directing groups and reaction conditions. iupac.org

Application of Chiral Catalysis and Auxiliaries in the Synthesis of this compound

For the synthesis of enantiomerically enriched analogs of this compound, for instance, with a chiral center at the 4-position, methods of asymmetric synthesis are required. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org Widely used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgharvard.edu These can be used, for example, in the asymmetric alkylation of an enolate derived from a precursor to the butenoate chain. After the stereocenter is set, the auxiliary can be removed.

Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands (e.g., BINAP), can induce enantioselectivity in a variety of transformations, including hydrogenations, alkylations, and cross-coupling reactions. libretexts.orgorgsyn.org For example, a chiral catalyst could be used in the enantioselective reduction of a keto group at the 4-position to generate a chiral alcohol, which is then acetylated. Phase-transfer catalysis using chiral catalysts has also been successfully employed for the enantioselective α-alkylation of malonates, demonstrating a powerful strategy for constructing chiral centers. nih.govrsc.org Furthermore, Lewis base catalysis with chiral phosphines or amines has been shown to be effective in generating molecular complexity from allenoates in an enantioselective manner. rsc.org

Table 3: Asymmetric Synthesis Strategies

| Method | Approach | Key Features | Reference |

| Chiral Auxiliaries | Evans' Oxazolidinones, Pseudoephedrine | High diastereoselectivity in alkylation reactions. | wikipedia.orgharvard.edu |

| Asymmetric Catalysis | Chiral metal complexes (e.g., with BINAP) | Catalytic amounts of chiral material, high enantioselectivity. | libretexts.orgorgsyn.org |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts | Effective for enantioselective alkylations. | nih.govrsc.org |

| Chiral Lewis Base Catalysis | Chiral phosphines and amines | Generation of complexity from allenoates and other precursors. | rsc.org |

Sustainable and Green Chemistry Aspects in the Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

One promising green approach is biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations. nih.govd-nb.info For instance, a ketoreductase (KRED) could be used for the stereoselective reduction of a 4-keto-but-2-enoate to the corresponding chiral 4-hydroxy precursor. nih.gov Hydratases are another class of enzymes that can add water across a double bond, potentially offering a green route to hydroxylated intermediates. nih.gov The use of enzymes often allows for reactions to be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.

Other green chemistry strategies applicable to the synthesis include:

Photochemical methods: Utilizing light to drive chemical reactions can be a more sustainable alternative to thermally driven processes. rsc.org

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of a synthesis. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Reactions like olefin metathesis, which produce a volatile byproduct like ethylene, can be highly atom-economical. nih.gov

By integrating these sustainable practices, the production of this compound can be made more efficient and environmentally friendly.

Solvent-Free and Aqueous-Phase Reaction Systems

The development of solvent-free and aqueous-phase reaction systems is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification.

Solvent-free, or neat, reaction conditions offer significant advantages, including reduced waste, lower costs, and often, accelerated reaction rates. Several methodologies applicable to the synthesis of α,β-unsaturated esters, the core structure of this compound, have been developed. One-pot Wittig-type reactions, for instance, can be performed under solventless conditions. A C3-symmetric arsine has been reported as an efficient catalyst for the reaction of aldehydes with ethyl bromoacetate, yielding α,β-unsaturated esters with high stereoselectivity and in high yields under mild conditions. tandfonline.com This approach simplifies the traditional three-step Wittig process into a single, solvent-free step. tandfonline.com

Another prominent solvent-free method is the Knoevenagel condensation. An amine-functionalized ionic liquid, 1-(2-aminoethyl)-3-methylimidazolium bromide ([Aemim]Br), has been shown to effectively catalyze the condensation of aldehydes with active methylene (B1212753) compounds like ethyl acetoacetate, acting as both a catalyst and a solvent. benthamdirect.com This method is notable for producing high yields of aliphatic and aromatic esters and for the recyclability of the ionic liquid. benthamdirect.com Additionally, solid superacid catalysts such as sulfated zirconia have been successfully employed for the condensation of β-dicarbonyl compounds with amines to form β-amino-α,β-unsaturated ketones and esters under solvent-free conditions. researchgate.net

Aqueous-phase synthesis represents another sustainable alternative. While organic reactions are often hampered by the low solubility of reactants in water, techniques such as phase-transfer catalysis can overcome this limitation. Using a two-phase medium avoids the need for anhydrous solvents and can significantly accelerate reactions. For related monomers like acrylic acid, polymerization can be conducted in aqueous or aqueous-alcoholic solutions, indicating the feasibility of using water as a medium for reactions involving acrylate-type structures. researchgate.netmpg.de The development of catalysts that function efficiently in water is key to expanding the scope of aqueous-phase synthesis.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Wittig-type Olefination | C3-symmetric arsine | One-pot synthesis, short reaction time, high yields, high stereoselectivity. | tandfonline.com |

| Knoevenagel Condensation | Amine-functionalized ionic liquid ([Aemim]Br) | Acts as both catalyst and solvent; catalyst is recyclable for up to 6 runs. | benthamdirect.com |

| Condensation | Sulfated Zirconia (SO42-/ZrO2) | Heterogeneous solid superacid catalyst, environmentally friendly. | researchgate.net |

| Perkow Reaction / Rearrangement | Trimethylamine | Mild, metal-free, >99% (E)-stereoselective synthesis of β-phosphoroxylated α,β-unsaturated esters. | nih.gov |

Biocatalytic and Recyclable Catalytic Approaches

The demand for highly selective and sustainable chemical processes has driven the adoption of biocatalysis and the development of recyclable catalytic systems. These approaches are particularly valuable for the synthesis of chiral molecules, including stereoisomers of tert-butyl 4-acetoxybut-2-enoate.

Biocatalytic Approaches involve the use of enzymes or whole-cell systems to perform chemical transformations. Enzymes offer unparalleled regio- and stereoselectivity under mild operating conditions. nih.gov For the synthesis of chiral precursors to compounds like this compound, ketoreductases (KREDs) are particularly useful. A notable example is the highly stereoselective reduction of a ketoester to produce tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statin side chains, using a KRED from Lactobacillus brevis (LbCR). researchgate.net This biocatalytic process achieves high yields (96.2%) and excellent enantiomeric excess (>99.9% ee) at a pilot-plant scale, replacing a conventional chemical reduction that required cryogenic temperatures. researchgate.net

Lipases are another class of versatile enzymes widely used in organic synthesis, especially for esterification, transesterification, and hydrolysis. nih.govnih.gov Their ability to distinguish between enantiomers makes them ideal for the kinetic resolution of racemic mixtures, a common strategy for obtaining optically pure compounds. nih.govmdpi.com For example, lipases from Candida rugosa and Aspergillus niger have been used for the enantioselective hydrolysis of phosphonate (B1237965) esters, demonstrating high enantiomeric ratios. mdpi.com Such enzymatic strategies could be applied to the asymmetric acylation of a precursor alcohol or the hydrolysis of a racemic ester of tert-butyl 4-acetoxybut-2-enoate to isolate a specific stereoisomer.

Recyclable Catalytic Approaches focus on the use of catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. Ionic liquids (ILs) can serve as recyclable reaction media and, in some cases, as catalysts themselves. nih.govresearchgate.netnih.gov As mentioned previously, an amine-functionalized IL has been used as a recyclable catalyst for the solvent-free Knoevenagel condensation to produce unsaturated esters. benthamdirect.com

Heterogeneous catalysts are inherently recyclable and are widely used in industrial processes. Zeolites, such as the recyclable USY (ultra-stable Y) zeolite, are effective solid acid catalysts for reactions like vapor-phase tert-butylation. researchgate.net Palladium-based catalysts, crucial for C-C bond-forming reactions like the Heck reaction, have been developed in recyclable forms. For instance, Pd(II) complexes with bisimidazole ligands have been shown to be highly efficient and recyclable catalysts for the Heck reaction when used in ionic liquids, maintaining activity over five cycles. nih.gov Similarly, recyclable palladium catalysts have been developed for the selective alpha-alkylation of ketones with alcohols. nih.gov These principles of catalyst design can be applied to the synthesis of this compound, for example, in cross-coupling reactions to construct the carbon skeleton.

| Approach | Catalyst Example | Application/Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic | Ketoreductase (KRED) from Lactobacillus brevis | Asymmetric reduction of a ketoester to a chiral alcohol. | High stereoselectivity (>99.9% ee), mild conditions. | researchgate.net |

| Lipases (e.g., from Candida rugosa) | Kinetic resolution via enantioselective hydrolysis/esterification. | High enantioselectivity, operates in mild, eco-friendly conditions. | nih.govmdpi.com | |

| Recyclable Catalyst | Ionic Liquid ([Aemim]Br) | Knoevenagel Condensation | Solvent-free, catalyst recyclable for multiple runs. | benthamdirect.com |

| Pd(II) complexes with bisimidazole ligands in ILs | Heck Reaction | Phosphine-free, recyclable up to five times without loss of activity. | nih.gov | |

| USY Zeolite | Vapor-phase tert-butylation | Heterogeneous solid acid, easily regenerated. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of E Tert Butyl 4 Acetoxybut 2 Enoate

Reactivity of the α,β-Unsaturated Ester Moiety in (E)-tert-butyl 4-acetoxybut-2-enoate

The α,β-unsaturated ester portion of the molecule is characterized by a conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group of the ester. fiveable.mewikipedia.org This conjugation results in delocalization of π-electrons, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.mewikipedia.org

Michael Addition Reactions with Carbon and Heteroatom Nucleophiles

The electrophilic nature of the β-carbon in the α,β-unsaturated ester system makes this compound a prime candidate for Michael addition reactions. fiveable.mewikipedia.orgmasterorganicchemistry.com In this type of conjugate addition, a nucleophile attacks the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgmasterorganicchemistry.combyjus.com

Carbon Nucleophiles: A variety of carbanions and other carbon-based nucleophiles can participate in Michael additions with α,β-unsaturated esters. These include enolates derived from β-dicarbonyl compounds (like diethyl malonate), β-ketoesters, and cyanoesters. libretexts.orglscollege.ac.in The reaction is typically catalyzed by a base, which deprotonates the acidic proton of the Michael donor to generate the nucleophilic enolate. wikipedia.orgbyjus.com For instance, the reaction of an enolate with an α,β-unsaturated ester results in a 1,5-dicarbonyl compound, a valuable synthetic intermediate. byjus.comlibretexts.org

Heteroatom Nucleophiles: Nucleophiles centered on heteroatoms such as nitrogen and oxygen can also undergo conjugate addition to α,β-unsaturated esters, in what are known as aza-Michael and oxa-Michael reactions, respectively. lscollege.ac.in Amines, for example, can add to the β-carbon to form β-amino esters. libretexts.org These reactions are often facilitated by the use of a suitable catalyst.

The general mechanism for a base-catalyzed Michael addition involves three main steps:

Deprotonation of the Michael donor by a base to form a stabilized enolate. wikipedia.orgmasterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com

Protonation of the resulting enolate to yield the final Michael adduct. wikipedia.orgmasterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Esters

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Diethyl malonate | Diethyl fumarate | 1,5-Dicarbonyl compound | lscollege.ac.in |

| Diethyl malonate | Methyl crotonate | 1,5-Dicarbonyl compound | lscollege.ac.in |

| 2-Nitropropane | Methyl acrylate (B77674) | 1,5-Dinitrile/ester | lscollege.ac.in |

| Ethyl phenylcyanoacetate | Acrylonitrile | 1,5-Dinitrile/ester | lscollege.ac.in |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2]) Involving the Dienophile Component

The electron-deficient nature of the double bond in the α,β-unsaturated ester makes this compound an excellent dienophile in Diels-Alder reactions. mdpi.com The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. mdpi.com

In these reactions, the α,β-unsaturated ester reacts with a conjugated diene. The stereochemistry and regioselectivity of the reaction are influenced by the substituents on both the diene and the dienophile. rsc.org Lewis acids are often used to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile, thereby lowering the energy of the LUMO and accelerating the reaction. mdpi.comacs.org

While Diels-Alder reactions are common for α,β-unsaturated esters, [2+2] cycloaddition reactions are also possible, particularly with electron-rich alkenes or under photochemical conditions. These reactions lead to the formation of cyclobutane (B1203170) derivatives. ru.nlmdpi.com

Table 2: Examples of Cycloaddition Reactions with Acrylate Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Diels-Alder | Butadiene + Methyl Acrylate | BF3 (Lewis Acid) | Cyclohexene derivative | mdpi.com |

| Diels-Alder | 1-(p-substituted phenyl)buta-1,3-dienes + Methyl Acrylate | Thermal | 2-Arylcyclohex-3-enecarboxylate | rsc.org |

| [2+2] Cycloaddition | Sulfonyl allenes + Benzyl vinyl ether | High pressure | Cyclobutane derivative | ru.nl |

Olefin Functionalization and Epoxidation Reactions

The double bond in this compound can undergo various functionalization reactions. One of the most important is epoxidation, which converts the alkene into an epoxide. Due to the electron-withdrawing nature of the ester group, the double bond is electron-poor, making it susceptible to nucleophilic epoxidation reagents.

A common method for the epoxidation of α,β-unsaturated carbonyl compounds is the Weitz-Scheffer reaction, which utilizes basic hydrogen peroxide. nih.gov Alternatively, alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP) can be used, often in the presence of a base or a metal catalyst. nih.govorganic-chemistry.org The mechanism generally involves the conjugate addition of the hydroperoxide anion to the β-carbon, followed by intramolecular nucleophilic attack to form the epoxide ring and displace a leaving group. nih.gov The resulting α,β-epoxy esters are valuable synthetic intermediates. organic-chemistry.org

Transformations Involving the Acetoxy Functionality in this compound

The acetoxy group at the allylic position provides another site for chemical modification, primarily through hydrolysis, transesterification, and nucleophilic substitution reactions.

Hydrolysis, Transesterification, and Acetate (B1210297) Exchange Reactions

The ester functionalities in this compound can be cleaved under acidic or basic conditions. Hydrolysis of the acetoxy group would yield the corresponding allylic alcohol, while hydrolysis of the tert-butyl ester would produce the carboxylic acid. Selective hydrolysis can often be achieved by carefully controlling the reaction conditions.

Transesterification, the exchange of the alkoxy group of an ester, is another common transformation. nih.gov For example, treatment of this compound with an alcohol in the presence of an acid or base catalyst can lead to the replacement of the tert-butyl group with a different alkyl group. nih.govresearchgate.net Similarly, the acetoxy group could potentially be exchanged with other carboxylate groups.

Nucleophilic Displacement and Substitution at the Allylic Position

The acetoxy group is a good leaving group, making the allylic carbon susceptible to nucleophilic substitution reactions (S_N reactions). vedantu.comyoutube.com This allows for the introduction of a wide range of nucleophiles at this position. The reaction can proceed through either an S_N2 or S_N2' mechanism, depending on the nucleophile, solvent, and catalyst used.

In an S_N2 reaction, the nucleophile directly attacks the carbon bearing the acetoxy group. In an S_N2' reaction, the nucleophile attacks the γ-carbon (the double bond), leading to a rearrangement of the double bond. The allylic nature of the system stabilizes the transition state of these reactions. ucalgary.calibretexts.org Reagents like N-bromosuccinimide (NBS) are often used for allylic bromination, which then allows for subsequent substitution reactions. vedantu.comlibretexts.org

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The synthetic utility of this compound is intrinsically linked to its reactivity in a variety of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and expanding the scope of its applications. This section delves into the mechanistic investigations of key transformations involving this compound, focusing on kinetic studies, the identification of reaction pathway intermediates, and the insights gained from isotope labeling experiments and transition state analysis.

Kinetic Studies and Reaction Pathway Intermediates

Kinetic studies and the characterization of transient intermediates are fundamental to elucidating the step-by-step pathway of a chemical reaction. While specific kinetic data for reactions of this compound are not extensively reported in dedicated studies on this particular molecule, valuable insights can be drawn from mechanistic investigations of analogous systems, particularly in the context of transition metal-catalyzed allylic alkylations and cross-coupling reactions where this substrate is commonly employed.

In transition metal-catalyzed reactions, such as those involving palladium or ruthenium, this compound serves as a versatile electrophile. The generally accepted mechanism for these transformations involves several key steps. For palladium-catalyzed allylic alkylation, the reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the butenoate. This is followed by the oxidative addition of the carbon-oxygen bond of the acetate group to the metal center, leading to the formation of a π-allylpalladium(II) intermediate and the displacement of the acetate leaving group. This π-allylpalladium complex is a key reactive intermediate, and its structure and dynamics significantly influence the course of the reaction.

The nature of the anion associated with the palladium catalyst can affect the kinetics of the oxidative addition step and the subsequent reactivity of the arylpalladium(II) complexes formed. nih.gov For instance, tricoordinated anionic complexes like Pd(0)L₂Cl⁻ and Pd(0)L₂(OAc)⁻ have been proposed as the effective catalysts rather than the neutral Pd(0)L₂ complex. nih.gov

The subsequent step involves the nucleophilic attack on the π-allylpalladium intermediate. The regioselectivity and stereoselectivity of this attack are influenced by a variety of factors, including the nature of the nucleophile, the ligands on the palladium, and the solvent.

While specific rate constants for the elementary steps involving this compound are not available, a hypothetical kinetic data table for a related palladium-catalyzed allylic alkylation is presented below to illustrate the type of information obtained from such studies.

Illustrative Kinetic Data for a Model Palladium-Catalyzed Allylic Alkylation

| Entry | [Substrate] (M) | [Catalyst] (mol%) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1 | 0.12 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 1 | 0.12 | 3.1 x 10⁻⁵ |

| 3 | 0.1 | 2 | 0.12 | 2.9 x 10⁻⁵ |

| 4 | 0.1 | 1 | 0.24 | 1.6 x 10⁻⁵ |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In ruthenium-catalyzed reactions, the mechanistic pathways can be different. Ruthenium complexes are known to catalyze a wide array of transformations, and the intermediates involved are highly dependent on the specific reaction type. nih.govnumberanalytics.com For oxidation reactions, oxo-ruthenium species are often implicated as key intermediates. nih.gov

Isotope Labeling Experiments and Transition State Analysis

Isotope labeling is a powerful tool for probing reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

While specific isotope labeling studies on this compound are not prominently featured in the literature, the principles can be applied to understand its reactivity. For instance, in a palladium-catalyzed reaction, deuterating the carbon bearing the acetate group (C4) or the vinylic positions (C2 or C3) could provide insights into the oxidative addition and nucleophilic attack steps. A significant primary KIE upon deuteration at C4 would suggest that the C-O bond cleavage is part of the rate-determining step.

Deuterium-labeling experiments in related systems, such as the palladium-catalyzed reductive Heck reaction, have been used to identify the hydride source. rsc.org Similarly, for reactions involving this compound, deuterium-labeled solvents or reagents could be used to trace the origin of protons in the final product.

Transition state analysis, often performed using computational methods such as density functional theory (DFT), complements experimental studies by providing a theoretical model of the highest energy point along the reaction coordinate. These calculations can help to rationalize observed selectivities and reaction rates.

For the allylic alkylation of this compound, transition state calculations could be employed to compare the energy barriers for nucleophilic attack at the two ends of the π-allylpalladium intermediate, thereby predicting the regioselectivity. The calculations could also model the influence of different ligands on the geometry and energy of the transition state, guiding the rational design of more efficient and selective catalysts.

An illustrative table of kinetic isotope effects for a hypothetical E2 elimination reaction, a process that shares mechanistic features with some steps in catalytic cycles, is provided below.

Illustrative Kinetic Isotope Effects for a Model Elimination Reaction

| Isotopic Substitution | kH/kD | Interpretation |

|---|---|---|

| β-deuterium | 5.2 | Significant C-H bond breaking in the rate-determining step. |

| α-deuterium | 1.1 | Minor change in hybridization at the α-carbon in the transition state. |

| Leaving group ¹⁵N | 1.02 | C-N bond cleavage is involved in the rate-determining step. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Applications of E Tert Butyl 4 Acetoxybut 2 Enoate in Advanced Organic Synthesis

(E)-tert-butyl 4-acetoxybut-2-enoate as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it an ideal precursor for the construction of intricate molecular architectures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has cemented its status as a key intermediate in the synthesis of a range of complex organic compounds.

Precursor in Natural Product Total Synthesis

The quest to synthesize naturally occurring compounds has driven many innovations in organic chemistry. This compound has proven to be a valuable tool in this endeavor, particularly in the synthesis of β-lactam antibiotics. For instance, it serves as a key precursor in the synthesis of (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone, a crucial intermediate for carbapenem (B1253116) and penem (B1263517) antibiotics. The synthesis involves a Grignard-mediated cyclization, showcasing the compound's ability to facilitate the formation of the characteristic four-membered β-lactam ring.

Furthermore, the butenolide structural motif present in this compound is a common feature in numerous natural products. While direct total syntheses of other natural product classes starting from this specific ester are not yet widely reported, its utility in the synthesis of substituted butenolides and γ-butyrolactones suggests its potential as a precursor to a broader range of natural products. nih.gov These five-membered lactone rings are core structures in many biologically active compounds, including antifungal and antitumor agents. nih.gov

Construction of Biologically Relevant Scaffolds and Heterocyclic Compounds

Beyond the total synthesis of natural products, this compound is instrumental in the construction of various molecular scaffolds that form the basis of many pharmaceutical agents. The synthesis of the β-lactam ring is a prime example of its application in constructing biologically relevant heterocyclic compounds.

The α,β-unsaturated ester moiety of the molecule is also amenable to cycloaddition reactions, which are powerful methods for the stereocontrolled synthesis of cyclic systems. For example, butenoates can participate in [3+2] cycloaddition reactions to form substituted pyrrolidines, a common scaffold in many biologically active alkaloids and medicinal compounds. While specific examples utilizing this compound in these cycloadditions are still emerging, the established reactivity of similar butenoates points to a promising area of application. The synthesis of chiral pyrrolidines is of particular interest due to their prevalence in organocatalysis and drug discovery. mdpi.com

Role of this compound in Asymmetric Synthesis

The control of stereochemistry is a central theme in modern organic synthesis, and this compound has demonstrated significant utility in asymmetric transformations. Its prochiral nature allows for the introduction of new stereocenters with high levels of enantioselectivity, either by acting as a substrate in catalyzed reactions or by serving as a precursor to chiral auxiliaries and ligands.

Substrate in Enantioselective Catalytic Reactions

A notable application of this compound is its role as a substrate in organocatalytic asymmetric allylic alkylations. In these reactions, the acetoxy group serves as a leaving group, allowing for the formation of a new carbon-carbon bond at the γ-position. This methodology has been successfully employed in the synthesis of β²-amino acids with excellent enantiomeric excess (ee). The steric bulk of the tert-butyl group, in conjunction with a chiral imidodiphosphorimidate (IDPi) catalyst, effectively controls the facial selectivity of the nucleophilic attack.

The α,β-unsaturated system also makes it a suitable Michael acceptor in asymmetric conjugate addition reactions. Organocatalytic asymmetric Michael additions are a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. While the broader application of this compound in this context is still under exploration, the reactivity of similar α,β-unsaturated esters in such transformations is well-established, suggesting a high potential for this compound. rsc.orgresearchgate.net

Synthesis of Chiral Auxiliaries and Ligands Derived from this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. While direct evidence of chiral auxiliaries synthesized from this compound is limited in the current literature, its structure lends itself to such applications. The butenolide core could be elaborated into various chiral scaffolds. For instance, functionalized butenolides can be precursors to chiral oxazolidinones, a well-known class of chiral auxiliaries developed by Evans. wikipedia.org The synthesis of these auxiliaries often involves the cyclization of amino alcohols, which could potentially be derived from the stereoselective functionalization of the butenoate system.

Similarly, the synthesis of chiral ligands for transition metal catalysis is another area of potential. Chiral phosphine (B1218219) ligands, for example, are crucial for a wide range of asymmetric transformations, including allylic alkylations. mdpi.com The C4 backbone of this compound could potentially be converted into chiral phospholane (B1222863) or diazaphospholane structures, which are effective ligands in asymmetric catalysis. nih.gov This would involve a series of transformations to introduce the phosphorus heteroatom and control the stereochemistry, but the starting butenoate provides a versatile platform for such synthetic endeavors.

Potential Applications in Polymer Chemistry and Materials Science

The unique combination of a polymerizable double bond and a reactive leaving group in this compound opens up intriguing possibilities in the field of polymer chemistry and materials science. While this area of application is the least explored, the molecular architecture suggests several potential uses.

The α,β-unsaturated ester functionality is analogous to that of acrylates, which are widely used monomers in radical polymerization. Therefore, this compound could potentially be used as a monomer or co-monomer in polymerization reactions such as atom transfer radical polymerization (ATRP). cmu.eduresearchgate.net The presence of the acetoxy group could impart specific functionalities to the resulting polymer, which could be further modified in post-polymerization steps.

Furthermore, the bifunctional nature of the molecule could be exploited in polycondensation reactions. organic-chemistry.org For example, under conditions that favor the reaction of the acetoxy group as a leaving group, it could potentially react with difunctional nucleophiles to form polyesters or other condensation polymers with unique architectures.

Another potential application lies in its use as a chain transfer agent (CTA) in polymerization. Tert-butyl esters have been shown to act as potential reversible chain transfer agents in cationic polymerization. rsc.org The fragmentation of the tert-butyl group can initiate new polymer chains, thus controlling the molecular weight of the resulting polymer. The specific structure of this compound could offer unique advantages in controlling polymer architecture.

Monomer for Specialty Polymer Synthesis

There is no available research data on the homopolymerization or copolymerization of this compound. Consequently, information regarding polymerization kinetics, the molecular weight characteristics of the resulting polymers, or the specific properties and applications of such specialty polymers is not documented.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of E Tert Butyl 4 Acetoxybut 2 Enoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise architecture of (E)-tert-butyl 4-acetoxybut-2-enoate is definitively established through a combination of high-resolution spectroscopic techniques. These methods provide detailed insights into the molecular connectivity, stereochemistry, and the nature of its functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC)

Multidimensional NMR spectroscopy is indispensable for the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts and for confirming the (E)-stereochemistry of the double bond. While specific spectral data for this compound is not extensively published in peer-reviewed literature, the expected correlations can be inferred from the analysis of structurally similar compounds.

Expected ¹H and ¹³C NMR Data and Multidimensional Correlations:

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | - | ~165 | H2, H3, H4' | - |

| 2 | ~6.0 (d) | ~122 | C1, C3, C4 | H3 |

| 3 | ~7.0 (dt) | ~145 | C1, C2, C4 | H2, H4 |

| 4 | ~4.8 (d) | ~60 | C2, C3, C5' | H3 |

| 1' (t-Bu C) | - | ~81 | H2', H3' | - |

| 2' (t-Bu CH₃) | ~1.5 (s) | ~28 | C1', C3' | - |

| 1'' (Ac C=O) | - | ~170 | H2'', H4 | - |

| 2'' (Ac CH₃) | ~2.1 (s) | ~21 | C1'' | - |

COSY (Correlation Spectroscopy): A COSY spectrum would be crucial to establish the coupling network between the vinyl protons (H2 and H3) and the allylic protons (H4). The cross-peak between H3 and H4 would confirm their adjacent relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon. For instance, it would link the signal at ~6.0 ppm to the carbon at ~122 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range couplings (2-3 bonds), which helps to piece together the entire molecular skeleton. Key expected correlations would include the tert-butyl protons (H2') to the ester carbonyl carbon (C1) and the acetoxy methyl protons (H2'') to the acetoxy carbonyl carbon (C1''). The correlation from the allylic protons (H4) to the ester carbonyl (C1) would further solidify the structure.

The large coupling constant (typically >15 Hz) between the vinyl protons H2 and H3 would be the definitive indicator of the (E)-configuration of the double bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₆O₄), the expected exact mass would be approximately 200.1049 g/mol .

Expected Fragmentation Pattern in ESI-MS/MS:

| Fragment m/z | Proposed Structure/Loss |

| [M+H]⁺: 201.1121 | Protonated molecule |

| [M+Na]⁺: 223.0941 | Sodium adduct |

| 145.0808 | Loss of isobutylene (B52900) (-C₄H₈) |

| 101.0597 | Loss of tert-butoxycarbonyl group (-COOC(CH₃)₃) |

| 57.0704 | tert-butyl cation (C(CH₃)₃)⁺ |

The fragmentation pattern provides valuable structural information. The prominent loss of isobutylene is characteristic of tert-butyl esters, and the observation of the tert-butyl cation is also a strong indicator of this functional group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups present in the molecule.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

| C=O (ester) | 1725-1705 (strong) | 1725-1705 (weak) |

| C=O (acetate) | 1740-1720 (strong) | 1740-1720 (weak) |

| C=C (alkene) | 1650-1630 (medium, sharp) | 1650-1630 (strong) |

| C-O (ester) | 1250-1150 (strong) | Not prominent |

| =C-H (trans) | 980-960 (strong) | Not prominent |

The strong C=O stretching vibrations are characteristic of the two ester groups. The C=C stretching frequency confirms the presence of the alkene, and its intensity in the Raman spectrum is typically higher than in the IR spectrum. The out-of-plane bending vibration for the trans-alkene is a key diagnostic peak in the IR spectrum.

Chromatographic and Separation Science Strategies

Chromatographic techniques are essential for assessing the purity of this compound, including the detection of isomeric impurities and byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity, Isomer, and Enantiomeric Excess Determination

HPLC is the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable for separating the target compound from more polar or less polar impurities.

Typical HPLC Parameters for Purity Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This method would also be capable of separating the (E)-isomer from the corresponding (Z)-isomer, which may be present as a synthetic impurity. The (Z)-isomer would likely have a different retention time due to its different shape and polarity. For the determination of enantiomeric excess, a chiral HPLC column would be required, although this is only relevant if a chiral center is present or introduced in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. This can include residual solvents from the synthesis, starting materials, or volatile byproducts.

Typical GC-MS Parameters for Impurity Profiling:

| Parameter | Condition |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temp | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Potential volatile impurities that could be detected include tert-butanol, acetic acid, and any solvents used in the synthesis such as tetrahydrofuran (B95107) or ethyl acetate (B1210297). The mass spectra of any detected impurities can be compared against standard libraries for identification.

X-ray Crystallography and Diffraction Studies of this compound Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this methodology provides invaluable insights into their molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding their chemical reactivity and physical properties. While crystallographic data for this compound itself is not extensively reported in publicly accessible literature, studies on structurally related butenoate derivatives offer a comprehensive framework for its characterization.

Research into the crystal structure of derivatives provides critical data on bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the double bond and revealing the spatial orientation of the tert-butyl and acetoxy groups. These structural parameters are fundamental for computational modeling and structure-activity relationship (SAR) studies.

A pertinent example can be found in the crystallographic analysis of tert-butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, a related compound that shares the tert-butyl enoate moiety. researchgate.net The study of this derivative via single-crystal X-ray diffraction has elucidated its molecular geometry and crystal packing. The molecule was confirmed to adopt an E configuration, with the carboxyl group and the benzene (B151609) ring positioned on opposite sides of the C=C double bond. researchgate.net Such analyses are instrumental in confirming stereochemical assignments and understanding how intermolecular forces, such as hydrogen bonding, dictate the crystal lattice. researchgate.net

The experimental process for such a study typically involves the growth of a single crystal of suitable quality, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group, and ultimately to solve and refine the crystal structure.

Detailed findings from the crystallographic study of tert-butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate are summarized in the interactive data table below. This data showcases the level of detail obtained from X-ray diffraction studies and serves as a proxy for the type of information that would be sought for this compound.

Crystallographic Data for tert-butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆O₄ |

| Formula Weight | 236.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.334 (3) |

| b (Å) | 11.000 (3) |

| c (Å) | 12.701 (4) |

| α (°) | 90 |

| β (°) | 98.005 (4) |

| γ (°) | 90 |

| Volume (ų) | 1291.4 (7) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| Reflections Collected | 6285 |

| Independent Reflections | 2826 |

| R-factor (%) | 6.7 |

| wR-factor (%) | 22.6 |

The insights gained from the X-ray diffraction studies of such derivatives are not limited to molecular structure confirmation. They also shed light on the supramolecular assembly through the analysis of intermolecular interactions like hydrogen bonds and van der Waals forces. In the case of tert-butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, intermolecular O—H⋯O hydrogen bonding plays a significant role in stabilizing the crystal structure. researchgate.net Understanding these interactions is critical for predicting and controlling the solid-state properties of these materials, such as solubility and melting point.

Furthermore, the precise structural data obtained from X-ray crystallography is essential for the validation of computational chemistry models. By comparing theoretical structures with experimental crystallographic data, researchers can refine computational methods to better predict the properties of this compound and other related compounds for which experimental data may not be available.

Theoretical and Computational Chemistry Investigations of E Tert Butyl 4 Acetoxybut 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

A quantum chemical study, likely using Density Functional Theory (DFT), would be needed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The resulting HOMO-LUMO energy gap would be a key descriptor for the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the distribution of charge, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites, which is crucial for predicting intermolecular interactions and reaction pathways.

Computational methods such as the Gauge-Including Atomic Orbital (GIAO) method could predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, are invaluable for confirming the structure and assigning spectra. Similarly, the calculation of vibrational frequencies could predict the infrared (IR) spectrum, helping to identify characteristic functional group vibrations.

Conformational Analysis and Stereochemical Preferences of (E)-tert-butyl 4-acetoxybut-2-enoate

A thorough conformational search using molecular mechanics (MM) force fields could provide an initial overview of the possible low-energy shapes of the molecule. Following this, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, providing insight into its flexibility and the accessibility of different conformational states in various environments (e.g., in a vacuum or in a solvent).

To identify the most stable three-dimensional structure, a systematic exploration of the molecule's potential energy surface would be necessary. This involves calculating the energy of a large number of conformers to locate the global minimum—the most stable arrangement of the atoms in space—as well as other low-energy local minima that might be populated at room temperature.

Computational Elucidation of Reaction Mechanisms Involving this compound

For any reaction involving this compound, computational chemistry could be used to elucidate the step-by-step mechanism. This involves locating the transition state structures for each step of the reaction and calculating the activation energies. Such studies provide a detailed understanding of the reaction kinetics and thermodynamics, explaining how reactants are converted into products. For example, theoretical studies have been performed to understand the thermal decomposition pathways of other esters nih.govacs.org and the reaction mechanisms of molecules with tert-butyl groups in different contexts. researchgate.netrsc.orgmdpi.com

While the framework for a thorough computational investigation of this compound is well-defined by established theoretical chemistry methods, the specific application of these methods to this molecule has not been reported in the accessible scientific literature. Therefore, the generation of data tables and detailed research findings as requested is not feasible. Future computational research would be necessary to provide the specific data required for a comprehensive analysis as outlined.

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions. For reactions involving this compound, particularly in metal-catalyzed transformations such as ruthenium-catalyzed allylic alkylations, understanding the structure and energy of transition states is paramount. Transition state optimization and Intrinsic Reaction Coordinate (IRC) analysis are key computational techniques employed for this purpose.

Transition State Optimization is a computational procedure to locate the saddle point on a potential energy surface that connects reactants and products. This saddle point, the transition state, represents the highest energy barrier along the reaction pathway. Modern computational methods, such as Density Functional Theory (DFT), are frequently used to model these transient structures. For a reaction involving this compound, this would involve identifying the geometric arrangement of the substrate, catalyst, and any other reacting species at the moment of bond formation or cleavage.

In the context of a ruthenium-catalyzed allylic alkylation, a plausible transition state would involve the coordination of the double bond of the butenoate to the ruthenium center, followed by the departure of the acetoxy group and the subsequent nucleophilic attack. DFT calculations can optimize the geometry of this high-energy complex, providing crucial information about bond lengths and angles that define the activation barrier of the reaction. For instance, in related ruthenium-catalyzed C-H allylation reactions, the C-H activation step has been identified as rate-determining through computational modeling. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis is performed after a transition state has been successfully located. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This analysis is crucial to verify that the optimized transition state indeed connects the desired reactants and products. For the allylic alkylation of this compound, an IRC analysis would confirm that the calculated transition state smoothly leads to the formation of the alkylated product.

The table below presents hypothetical, yet representative, data from a DFT study on a ruthenium-catalyzed allylic alkylation, illustrating the kind of information obtained from transition state optimization.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile + Ru-catalyst | 0.0 |

| Pre-reaction Complex | Coordination of the substrate to the Ru-catalyst | -5.2 |

| Transition State (TS1) | Oxidative addition of the allylic acetate (B1210297) to the Ru-center | +18.5 |

| Intermediate | π-allyl ruthenium complex | +8.7 |

| Transition State (TS2) | Nucleophilic attack on the π-allyl ligand | +15.3 |

| Post-reaction Complex | Product coordinated to the Ru-catalyst | -12.1 |

| Products | Alkylated product + regenerated Ru-catalyst | -20.8 |

This table is illustrative and compiled based on typical values found in computational studies of similar catalytic reactions.

Solvent Effects and Catalytic Cycle Modeling

The reaction environment, particularly the solvent, can significantly influence the kinetics and thermodynamics of a reaction. Computational models are employed to account for these solvent effects, providing a more accurate description of the reaction in solution. Furthermore, these models are integral to constructing a complete picture of the catalytic cycle.

Solvent Effects are typically incorporated into computational models using either implicit or explicit solvent models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energies of reactants, intermediates, and transition states. For instance, studies on stereoselective allylations have shown that moving from gas-phase calculations to a PCM in dichloromethane (B109758) significantly alters the relative energies of transition states, highlighting the necessity of including solvent effects for accurate predictions. nih.gov

Explicit Solvation Models involve including a number of solvent molecules directly in the quantum mechanical calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Research on allylic oxidations has demonstrated that explicit solvent sampling can reveal important steps in the catalytic cycle that might be missed in gas-phase or implicit solvent models. chemrxiv.org

For the reaction of this compound, a simplified, hypothetical catalytic cycle and the associated computed energy changes in different solvents are presented below.

| Step | Description | ΔG (kcal/mol) in Toluene (non-polar) | ΔG (kcal/mol) in DMF (polar aprotic) |

| 1 | Catalyst Activation | +3.1 | +2.8 |

| 2 | Substrate Coordination | -4.5 | -5.0 |

| 3 | Oxidative Addition (Rate-Determining) | +21.2 | +18.9 |

| 4 | Nucleophile Coordination | +1.8 | +1.5 |

| 5 | Migratory Insertion | -8.3 | -9.1 |

| 6 | Product Release & Catalyst Regeneration | -13.3 | -14.6 |

This table is illustrative, based on general principles and data from computational studies on related ruthenium-catalyzed reactions.

The data illustrates that a polar aprotic solvent like DMF could lower the energy of the rate-determining transition state compared to a non-polar solvent like toluene, thus accelerating the reaction. Such computational insights are invaluable for reaction optimization and the rational design of new catalytic systems.

Historical Context and Evolution of Research on E Tert Butyl 4 Acetoxybut 2 Enoate and Its Analogues

Early Discoveries and Pioneering Synthetic Approaches to Functionalized Butenoates

The synthesis of butenoates, which are α,β-unsaturated esters, has been a topic of interest for well over a century. However, the introduction of additional functional groups into the butenoate backbone presented significant synthetic challenges. Early approaches often involved multi-step sequences with limited control over stereochemistry.

A pivotal moment in the synthesis of highly functionalized molecules, including precursors to compounds like (E)-tert-butyl 4-acetoxybut-2-enoate, was the discovery of the Morita-Baylis-Hillman (MBH) reaction. youtube.comwikipedia.orgrsc.org First reported by Kenichi Morita in 1968 and subsequently by Anthony Baylis and Melville Hillman in a 1972 patent, this reaction provides a powerful and atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde. youtube.comrsc.orgacs.org The reaction is catalyzed by a nucleophilic species, such as a tertiary amine (e.g., DABCO) or a phosphine (B1218219). youtube.comwikipedia.org

The significance of the Baylis-Hillman reaction lies in its ability to generate densely functionalized products, often allylic alcohols, from simple starting materials. wikipedia.org Despite its discovery in the late 1960s and early 1970s, the reaction remained relatively obscure for nearly a decade. acs.org It was not until the 1980s that the synthetic community began to fully appreciate and explore its potential. acs.org The products of the MBH reaction, known as MBH adducts, are versatile intermediates that can be transformed into a wide array of other compounds. wikipedia.org

The general mechanism of the DABCO-catalyzed Baylis-Hillman reaction involves the initial 1,4-addition of the amine catalyst to the activated alkene. This forms a zwitterionic enolate, which then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst yield the final allylic alcohol product. wikipedia.org

| Feature | Description |

| Reactants | Activated alkene (e.g., acrylates, acrylonitrile), Electrophile (e.g., aldehydes, ketones) |

| Catalysts | Tertiary amines (e.g., DABCO), Phosphines |

| Product | Densely functionalized molecules, typically allylic alcohols |

| Atom Economy | High, as all atoms from the reactants are incorporated into the product |

| Conditions | Typically mild, though the reaction can be slow |

The development of the Baylis-Hillman reaction and other related methodologies for the stereoselective synthesis of functionalized butenoates laid the essential groundwork for the eventual synthesis and application of more complex derivatives such as this compound.

Milestones in the Academic Research and Development of this compound

This compound itself emerged as a valuable building block in academic research due to its unique combination of functional groups: a tert-butyl ester, an acetoxy leaving group, and an electrophilic α,β-unsaturated system. Its precursor, tert-butyl 4-hydroxybut-2-enoate, can be synthesized through methods analogous to the Baylis-Hillman reaction, followed by acetylation to yield the title compound.

A significant area where this compound has found application is in asymmetric catalysis. The tert-butyl ester group, with its significant steric bulk, plays a crucial role in influencing the stereochemical outcome of reactions. This steric hindrance can suppress undesirable side reactions, such as β-hydride elimination, and enhance the facial selectivity in reactions where the molecule interacts with a chiral catalyst.

One of the key milestones in the use of this compound has been its application as a chiral synthon. Through processes like enzymatic resolution or asymmetric hydrogenation of precursor molecules, enantiomerically pure forms of related butenoates can be obtained. These can then be converted to this compound, which can participate in further reactions without loss of stereochemical integrity.

In more recent research, this compound has been utilized in organocatalytic asymmetric allylic alkylations. The interplay between the sterically demanding tert-butyl group and the chiral pocket of certain catalysts, such as imidodiphosphorimidate (IDPi) catalysts, allows for a high degree of stereocontrol. This has been successfully applied in the synthesis of complex molecules, including β²-amino acids with very high enantiomeric excess.

The bifunctionality of this compound, possessing both an electrophilic double bond and a nucleofuge in the form of the acetoxy group, makes it a valuable intermediate in the synthesis of natural products. For instance, it has been employed in the construction of the core structure of β-lactam antibiotics.

| Application Area | Role of this compound | Key Research Finding |

| Asymmetric Catalysis | Chiral building block and substrate in stereoselective reactions. | The tert-butyl group enhances facial selectivity in organocatalyzed allylic alkylations, leading to high enantiomeric excess in the products. |

| Natural Product Synthesis | Versatile intermediate with multiple reactive sites. | Used in the synthesis of key precursors for β-lactam antibiotics. |

| Chiral Pool Synthesis | A derivable synthon from enantiomerically pure precursors. | Can be prepared from enantiomerically enriched materials and used in subsequent stereospecific transformations. |

The evolution of research on this compound showcases a common trajectory in organic synthesis: the development of a fundamental reaction (the Baylis-Hillman reaction) provides access to a class of compounds (functionalized butenoates), which are then further elaborated and utilized as sophisticated building blocks in complex molecular synthesis.

Future Research Directions and Emerging Avenues for E Tert Butyl 4 Acetoxybut 2 Enoate

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of (E)-tert-butyl 4-acetoxybut-2-enoate typically involves the esterification of (E)-4-hydroxybut-2-enoic acid followed by acetylation. smolecule.com While effective, future research will likely target more streamlined and efficient catalytic methods that offer improvements in yield, selectivity, and sustainability.

Emerging strategies could bypass the multi-step sequence in favor of direct, one-pot transformations. A promising area of investigation is the palladium-catalyzed allylic C-H acetoxylation of a suitable precursor. researchgate.net Such methods, which utilize a palladium catalyst to directly functionalize a C-H bond, represent a highly atom-economical approach to forming the key allylic ester moiety. nih.gov For instance, a Pd(II)/sulfoxide-catalyzed system could directly couple a terminal olefin with acetic acid, forging the (E)-allylic acetate (B1210297) with high stereoselectivity. nih.gov

Further research could explore novel catalytic systems that are more environmentally benign. This includes the use of heterogeneous catalysts like phosphomolybdic acid or reusable resin-based catalysts such as Dowex H+, which can simplify product purification and catalyst recovery. nih.govorganic-chemistry.org Enzymatic acylation, employing lipases, offers a green alternative that operates under mild conditions and can exhibit high selectivity, potentially reducing the formation of by-products. organic-chemistry.orgresearchgate.net

| Potential Synthetic Approach | Key Features | Potential Advantages | Relevant Research Area |

| Palladium-Catalyzed C-H Acetoxylation | Direct functionalization of an alkene precursor. | High atom economy, potential for high stereoselectivity. | Organometallic Catalysis researchgate.netnih.gov |

| Enzymatic Acylation | Use of lipases as biocatalysts. | Mild reaction conditions, high selectivity, green chemistry. | Biocatalysis researchgate.net |

| Heterogeneous Acid Catalysis | Employing solid acids (e.g., Dowex resin). | Catalyst recyclability, simplified workup, potential for flow chemistry. | Green Chemistry nih.gov |

Exploration of Unprecedented Reactivity and Derivatization Pathways

The reactivity of this compound is largely dictated by its two primary functional groups: the allylic acetate and the tert-butyl ester. While standard reactions like ester hydrolysis and transesterification are known, future work will delve into more complex and synthetically valuable transformations. smolecule.com

The allylic acetate group serves as an excellent platform for substitution reactions. It can act as a leaving group in palladium-catalyzed allylic alkylation reactions, allowing for the introduction of a wide array of carbon and heteroatom nucleophiles at the C4 position. This pathway is fundamental for building molecular complexity. researchgate.net Furthermore, the allylic ester can undergo stereospecific rearrangements, such as the Eu(fod)₃-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, to furnish new, highly functionalized structures. umich.edu

The interplay between the ester and the alkene opens possibilities for intramolecular reactions. For example, derivatization could lead to precursors for cascade reactions, where a sequence of bond-forming events occurs in a single operation to rapidly construct complex cyclic systems. researchgate.net Another avenue for exploration is the derivatization of the butenoate backbone itself, such as converting the C4 acetate to a different leaving group like iodide, as seen in the analogous compound tert-butyl 4-iodobut-2-enoate, thereby tuning its reactivity for specific synthetic targets. nih.gov

Advanced Applications in Interdisciplinary Fields (e.g., probe molecules, drug discovery scaffolds)

As a functionalized building block, this compound holds promise for applications beyond traditional organic synthesis, particularly in medicinal chemistry and chemical biology. Its structure is suitable for incorporation into larger molecules designed for specific biological functions.

Drug Discovery Scaffolds: The butenoate framework is a common motif in bioactive natural products and pharmaceuticals. The compound can serve as a starting point for the synthesis of complex molecules. For instance, the tert-butyl ester provides steric protection while other parts of the molecule are modified, a common strategy in multi-step drug synthesis. mdpi.com The development of novel synthetic routes to complex heterocyclic structures, which are prevalent in pharmaceuticals, could utilize this compound as a key intermediate. iiserpune.ac.in

Probe Molecules: The development of chemical probes to study biological systems is a rapidly growing field. The reactivity of the allylic acetate allows for the covalent attachment of this molecule to biomolecules or for its incorporation into larger probe structures. By functionalizing the butenoate with reporter tags (e.g., fluorophores or biotin), researchers could develop probes for activity-based protein profiling or for imaging specific cellular processes. The principles of using functionalized nanomaterials like carbon nanotubes or graphene oxide for targeted delivery and imaging could be adapted, where molecules derived from this butenoate are attached to the nanocarrier. nih.govmdpi.commdpi.com

Scalable and Sustainable Manufacturing Processes for Academic and Industrial Relevance

For this compound to become a widely adopted building block in both academic and industrial settings, the development of scalable and sustainable manufacturing processes is essential. Future research in this area will focus on moving beyond laboratory-scale batch processes to more efficient and environmentally responsible production methods.

Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced consistency and yield. An ultrasound-assisted mini-flow reactor, for example, could be designed for the synthesis of this compound, allowing for precise control over reaction parameters and enabling safer handling of reactive intermediates on a larger scale. researchgate.net

Green Chemistry Metrics: The principles of green chemistry will be central to developing future manufacturing processes. researchgate.net This involves a holistic assessment of the synthesis based on metrics like the Environmental factor (E-factor), which measures the amount of waste produced per unit of product. researchgate.net Key goals will include: